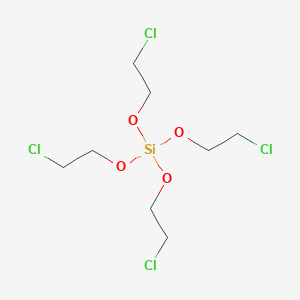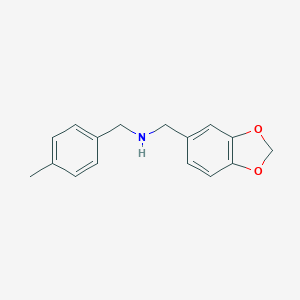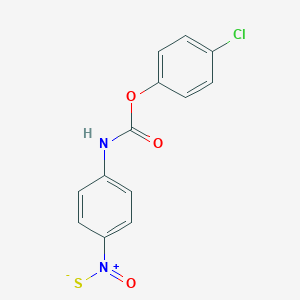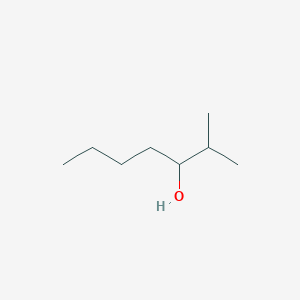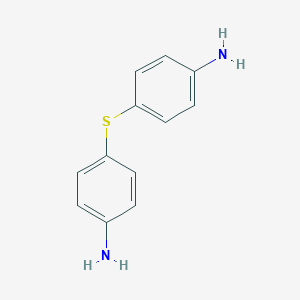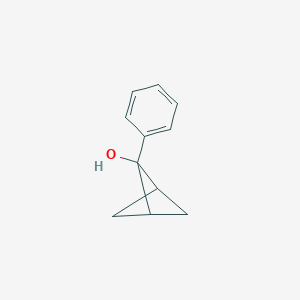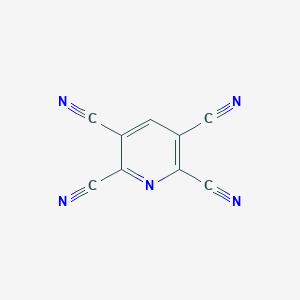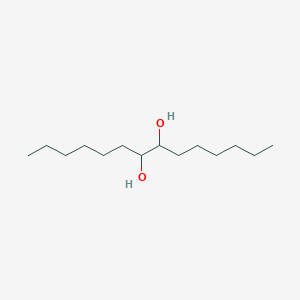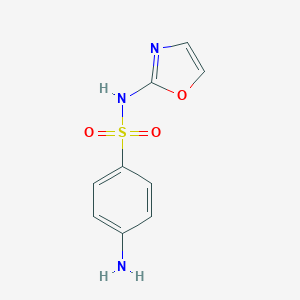
4-amino-N-(1,3-oxazol-2-yl)benzenesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-amino-N-(1,3-oxazol-2-yl)benzenesulfonamide, also known as Sulfisoxazole, is a sulfonamide antibiotic that is commonly used in the treatment of bacterial infections. It has been widely used in the medical field due to its effectiveness against a broad range of bacteria.
Mécanisme D'action
4-amino-N-(1,3-oxazol-2-yl)benzenesulfonamidee works by inhibiting the synthesis of folic acid in bacteria. Folic acid is essential for the growth and replication of bacteria. By inhibiting its synthesis, 4-amino-N-(1,3-oxazol-2-yl)benzenesulfonamidee prevents the growth and multiplication of bacteria, leading to their eventual death.
Effets Biochimiques Et Physiologiques
4-amino-N-(1,3-oxazol-2-yl)benzenesulfonamidee has been shown to have minimal toxicity in humans. However, it can cause side effects such as nausea, vomiting, and diarrhea. These side effects are usually mild and resolve on their own. 4-amino-N-(1,3-oxazol-2-yl)benzenesulfonamidee can also cause allergic reactions in some individuals, which can range from mild to severe.
Avantages Et Limitations Des Expériences En Laboratoire
4-amino-N-(1,3-oxazol-2-yl)benzenesulfonamidee has several advantages for lab experiments. It is readily available and relatively inexpensive. It has also been extensively studied, and its mechanism of action is well understood. However, 4-amino-N-(1,3-oxazol-2-yl)benzenesulfonamidee has some limitations. It can only be used against bacteria that are susceptible to it, and its effectiveness can be reduced by the development of antibiotic resistance.
Orientations Futures
For the study of 4-amino-N-(1,3-oxazol-2-yl)benzenesulfonamidee include the development of new analogs, investigation of combination therapy, and optimization of its use in the treatment of bacterial infections.
Méthodes De Synthèse
4-amino-N-(1,3-oxazol-2-yl)benzenesulfonamidee can be synthesized through the reaction between 2-aminobenzenesulfonamide and glyoxal, followed by cyclization with hydroxylamine. The resulting compound is then treated with sodium hydroxide to obtain 4-amino-N-(1,3-oxazol-2-yl)benzenesulfonamidee. This synthesis method has been widely used in the production of 4-amino-N-(1,3-oxazol-2-yl)benzenesulfonamidee due to its high yield and efficiency.
Applications De Recherche Scientifique
4-amino-N-(1,3-oxazol-2-yl)benzenesulfonamidee has been extensively studied for its antibacterial properties. It has been shown to be effective against a broad range of bacteria, including Streptococcus pneumoniae, Haemophilus influenzae, and Escherichia coli. 4-amino-N-(1,3-oxazol-2-yl)benzenesulfonamidee has been used in the treatment of urinary tract infections, respiratory tract infections, and skin infections.
Propriétés
Numéro CAS |
17103-51-4 |
|---|---|
Nom du produit |
4-amino-N-(1,3-oxazol-2-yl)benzenesulfonamide |
Formule moléculaire |
C9H9N3O3S |
Poids moléculaire |
239.25 g/mol |
Nom IUPAC |
4-amino-N-(1,3-oxazol-2-yl)benzenesulfonamide |
InChI |
InChI=1S/C9H9N3O3S/c10-7-1-3-8(4-2-7)16(13,14)12-9-11-5-6-15-9/h1-6H,10H2,(H,11,12) |
Clé InChI |
RYKARZOAAYTVAL-UHFFFAOYSA-N |
SMILES |
C1=CC(=CC=C1N)S(=O)(=O)NC2=NC=CO2 |
SMILES canonique |
C1=CC(=CC=C1N)S(=O)(=O)NC2=NC=CO2 |
Synonymes |
Benzenesulfonamide, 4-amino-N-2-oxazolyl- (9CI) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



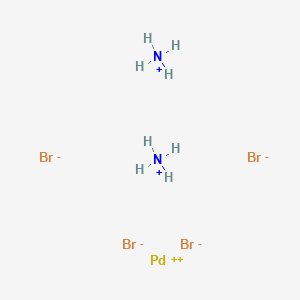
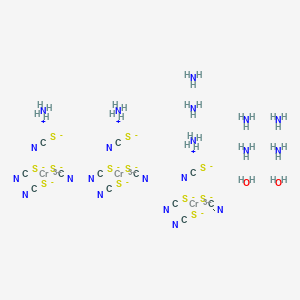
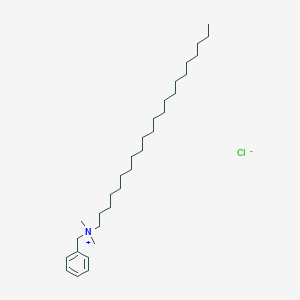
![1-Naphthalenesulfonic acid, 8-[(4-methylphenyl)amino]-](/img/structure/B94087.png)
